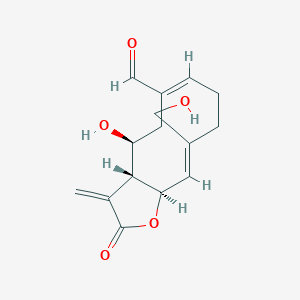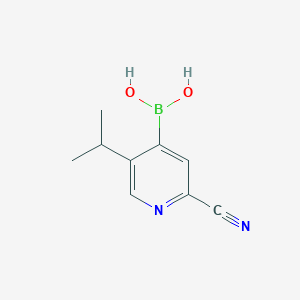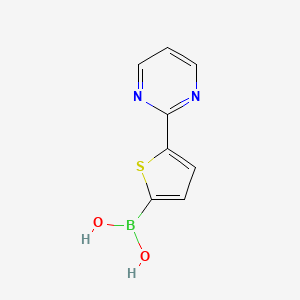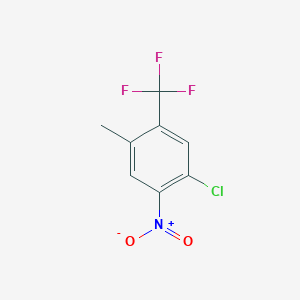
Urospermal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urospermal is a sesquiterpene lactone compound primarily isolated from plants in the Asteraceae family, such as Urospermum dalechampii and Dicoma tomentosa . It exists in different forms, including this compound A and this compound B, which are conformers of a germacranolide aldehyde . This compound A-15-O-acetate is a notable derivative with significant biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urospermal involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of plant material followed by purification using chromatographic techniques. Specific synthetic routes and reaction conditions for this compound derivatives, such as this compound A-15-O-acetate, involve acetylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Urospermal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions, such as acetylation, can produce derivatives like this compound A-15-O-acetate.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acetylating agents (e.g., acetic anhydride). Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products Formed: Major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties. This compound A-15-O-acetate is a prominent example, known for its anti-plasmodial activity .
Applications De Recherche Scientifique
Chemistry: Urospermal serves as a valuable compound for studying sesquiterpene lactones and their chemical properties.
Mécanisme D'action
The mechanism of action of urospermal, particularly this compound A-15-O-acetate, involves its interaction with molecular targets in the Plasmodium falciparum parasite. The compound disrupts critical pathways in the parasite, leading to its death . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Artemisinin: Another sesquiterpene lactone with potent anti-malarial activity.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.
Comparison: While urospermal shares structural similarities with compounds like artemisinin and parthenolide, it is unique in its specific biological activities and molecular targets. This compound A-15-O-acetate, for example, has shown promising anti-plasmodial activity, making it a potential candidate for new anti-malarial therapies .
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde |
InChI |
InChI=1S/C15H18O5/c1-9-14-12(18)5-10(7-16)3-2-4-11(8-17)6-13(14)20-15(9)19/h3,6-7,12-14,17-18H,1-2,4-5,8H2/b10-3+,11-6-/t12-,13+,14+/m0/s1 |
Clé InChI |
CVISOHZWXIVDFN-SLQKEEQISA-N |
SMILES isomérique |
C=C1[C@@H]2[C@H](C/C(=C\CC/C(=C/[C@H]2OC1=O)/CO)/C=O)O |
SMILES canonique |
C=C1C2C(CC(=CCCC(=CC2OC1=O)CO)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)
![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
